molecular formula C12H17N3O3 B1485236 (2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-17-7

(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485236
CAS No.: 2098158-17-7
M. Wt: 251.28 g/mol
InChI Key: UXXJBSOGLPFGDF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylcarbamoyl group and a prop-2-enoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the diethylcarbamoyl group: The pyrazole intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the diethylcarbamoyl group.

    Formation of the prop-2-enoic acid moiety: The final step involves the reaction of the substituted pyrazole with an appropriate acrylate derivative under basic conditions to form the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Properties

IUPAC Name

(E)-3-[1-[2-(diethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14(4-2)11(16)9-15-8-10(7-13-15)5-6-12(17)18/h5-8H,3-4,9H2,1-2H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXJBSOGLPFGDF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 3
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 5
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.